

Early Phase Clinical Trial Data for Enzastaurin

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Compound Focus: Enzastaurin

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Trial Phase	Patient Population	Primary Endpoints & Key Results	Common Grade ≥ 3 Toxicities	Key Findings & Conclusions
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| **Phase I** [1] | Recurrent high-grade gliomas (on EIAEDs) | **PK Endpoint:** Target steady-state concentration >1400 nM. **Dosing:** 525 mg, 700 mg, 900 mg/day. | Thrombosis, thrombocytopenia, hemorrhage, elevated ALT. | EIAEDs reduced drug exposure by $\sim 80\%$. MTD not reached. Therapy well tolerated. || **Phase II** [1] | Recurrent high-grade gliomas (not on EIAEDs) | **6-month PFS:** GBM: 7%; Anaplastic Glioma: 16%. **Objective Radiographic Response:** 25% (21/84 patients). | Thrombosis, thrombocytopenia, hemorrhage, elevated ALT. | Demonstrated anti-glioma activity, but insufficient single-agent activity for further development as a monotherapy. || **Phase III** [2] | Recurrent Glioblastoma (compared to Lomustine) | **Median PFS:** 1.5 mos (**Enzastaurin**) vs 1.6 mos (Lomustine). **Overall Survival:** 6.6 mos (**Enzastaurin**) vs 7.1 mos (Lomustine). | Significantly better hematologic toxicity profile than Lomustine (1 vs 46 events). | Well-tolerated but **did not demonstrate superior efficacy** compared to lomustine. |

Experimental Protocols & Methodologies

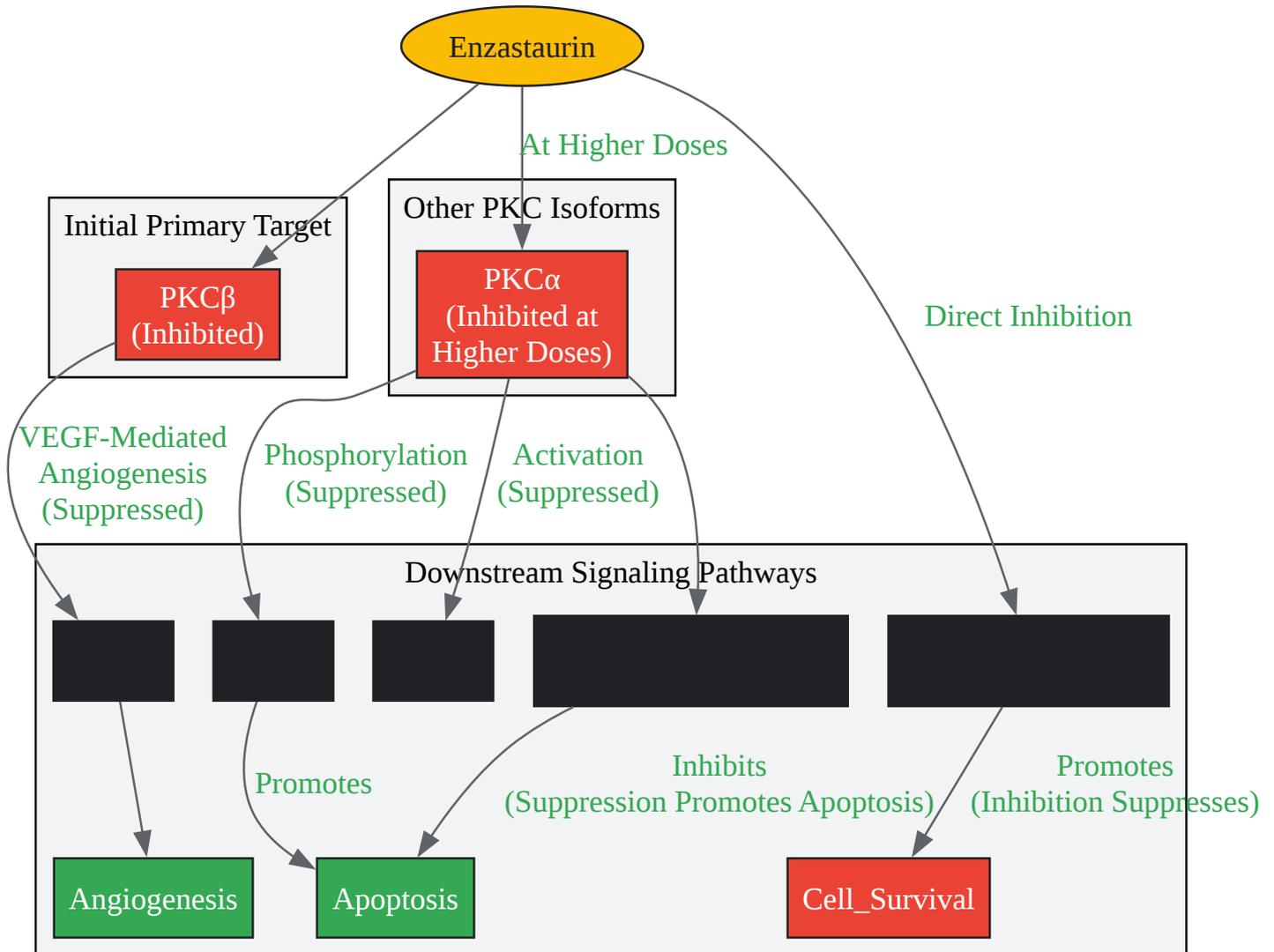
The design and key methodologies from the Phase I/II trial [1] provide insight into how this data was generated.

- **Study Design & Treatment:**

- **Patient Stratification:** Patients were stratified based on whether they were taking enzyme-inducing antiepileptic drugs (EIAEDs), which significantly impact drug metabolism.
 - **Phase I (Patients on EIAEDs):** This was a dose-escalation study (525, 700, and 900 mg/day) with a **pharmacokinetic (PK) endpoint**. The goal was to achieve a steady-state serum concentration of **enzastaurin** and its metabolites above 1400 nM, a level estimated for clinical efficacy.
 - **Phase II (Patients not on EIAEDs):** Patients received a daily flat dose of 500 or 525 mg. A treatment cycle was 6 weeks, and the primary objectives were **radiographic response and 6-month progression-free survival (PFS6)**.
- **Pharmacokinetic (PK) Analysis:**
 - **Sampling:** Plasma samples were collected at specified time points on day 1 and after 2 weeks of treatment in cycle 1.
 - **Analysis Method:** Concentrations of **enzastaurin** and its metabolites were determined using **turbo ion spray, liquid chromatography/tandem mass spectrometry (LC/MS/MS)**.
 - **Parameter Calculation:** PK parameters (C_{max}, AUC₀₋₂₄, t_{max}) were calculated using non-compartmental methods with WinNonlin software.
 - **Pharmacodynamic (PD) & Biomarker Analysis:**
 - **Target Engagement:** To confirm the drug was hitting its intended target, researchers measured the phosphorylation status of Glycogen Synthase Kinase-3 (GSK3) in peripheral blood mononuclear cells (PBMCs) as a potential biomarker of PKC inhibition.
 - **Method:** PBMCs were prepared from whole blood, and phosphorylation of GSK3 was detected using a **commercially available ELISA kit**.
 - **Efficacy Assessment:**
 - **Tumor Response:** Evaluated by contrast-enhanced MRI every 6 weeks. Tumor response was assessed using standard criteria, requiring a stable corticosteroid dose and clinical stability.
 - **Independent Review:** All partial and complete responses were confirmed independently by multiple reviewers to ensure objectivity.

Evolving Understanding of Enzastaurin's Mechanism

Initially developed as a specific Protein Kinase C beta (PKC β) inhibitor, later research revealed a more complex mechanism, which is crucial for interpreting clinical results [3] [4].



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> **Enzastaurin**'s multi-target mechanism of action, showing inhibition of PKCβ, other PKC isoforms like PKCα at higher doses, and the PI3K/AKT pathway, leading to combined effects on apoptosis, angiogenesis, and cell survival.

Key Lessons in Drug Development

The clinical development of **enzastaurin** offers critical insights for researchers [4]:

- **From Specific to Multi-Target:** The drug's efficacy in AML-derived cell lines was found not to be solely dependent on PKC β inhibition, underscoring the challenge of achieving true specificity and the need for thorough mechanistic studies early in development [3].
- **The Biomarker Challenge:** While a potential biomarker (pGSK3) was identified, its validation and reliable application in the clinical setting proved difficult. Robust, validated biomarkers are essential for demonstrating target engagement and selecting patient populations most likely to respond.
- **Clinical Trial Design:** The transition from promising Phase II data (which led to the Phase III trial) to a negative Phase III result highlights the risks of basing pivotal trials on interim analyses from single-site studies and the importance of robust trial designs with clear go/no-go decision points [1] [2].

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References

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2. Phase III Study of Enzastaurin Compared With Lomustine in ... [pmc.ncbi.nlm.nih.gov]
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